methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
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Overview
Description
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is a derivative of cyclopentene, featuring an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene as the starting material.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate: The free base form of the compound.
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrobromide: A similar compound with a different counterion.
Uniqueness
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester group. This combination of features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
SWYRZYIXFKDJEK-KGZKBUQUSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](C=C1)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl |
Origin of Product |
United States |
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